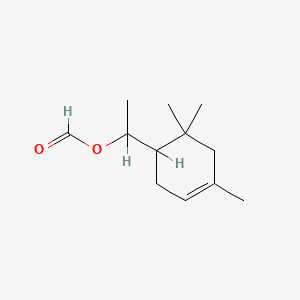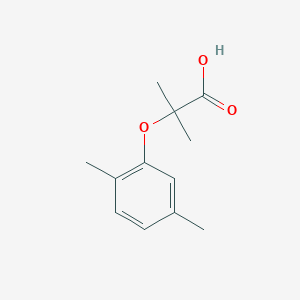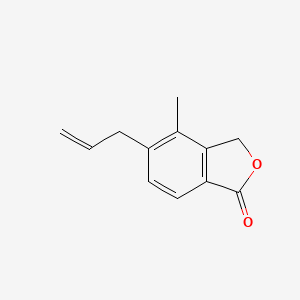
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is a chemical compound with the molecular formula C11H15NO7. It is known for its unique structure, which includes a pyrrolidinone ring and an ester linkage. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethyl butanoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is conducted at room temperature and requires careful control of the reaction time to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is utilized in biochemical assays and as a crosslinking agent in protein studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone groups, which can undergo nucleophilic attack. The compound can modify proteins and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)ethyl isobutyrate: Similar structure but with an isobutyrate group instead of butanoate.
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Contains a fumarate group instead of butanoate.
Azidoacetic acid NHS ester: Contains an azidoacetyl group and is used in click chemistry.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl butyrate is unique due to its specific ester linkage and the presence of the pyrrolidinone ring, which imparts distinct reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
886051-39-4 |
|---|---|
Molekularformel |
C11H15NO7 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyl butanoate |
InChI |
InChI=1S/C11H15NO7/c1-3-4-10(15)17-7(2)18-11(16)19-12-8(13)5-6-9(12)14/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
PFZUKNNWGORMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)OC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(3,4-Dichlorophenyl)methyl]imidazolidin-2-one](/img/structure/B8642064.png)
![5-Iodo-1-(4-methoxy-benzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B8642074.png)

![2-methoxy-N-[(2-methylcyclopropyl)methyl]ethanamine](/img/structure/B8642082.png)


